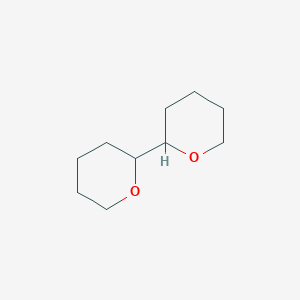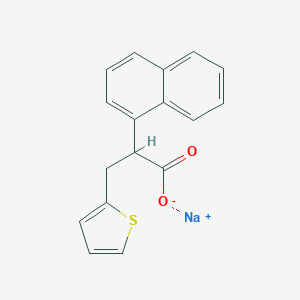
2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Aceglutamide aluminium is synthesized through the acetylation of L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent under controlled conditions . Industrial production methods typically involve large-scale synthesis in reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Aceglutamide aluminium undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride for acetylation, hydrogen for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of glutamine and acetylglutamine .
Scientific Research Applications
Aceglutamide aluminium has a wide range of scientific research applications:
Mechanism of Action
Aceglutamide aluminium functions as a prodrug to glutamine, which means it is converted into glutamine in the body . Glutamine is a precursor to glutamate, an important neurotransmitter in the brain . The compound exerts its effects by increasing the levels of glutamine and glutamate, thereby enhancing neurotransmission and providing neuroprotective effects . It also increases the defensive factors in the stomach lining, making it effective in the treatment of ulcers .
Comparison with Similar Compounds
Aceglutamide aluminium is unique due to its dual role as a psychostimulant and antiulcer agent . Similar compounds include:
N-Acetylglutamic acid: Another acetylated form of glutamine with similar properties.
Aceglutamide aluminium stands out due to its improved potency and stability as a prodrug to glutamine .
Properties
IUPAC Name |
2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPXBNMIJGVJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)












